Raloxifene Bismethyl Ether hydrochloride

Bone Biomechanics SERM Pharmacology Metabolite Deactivation

Acquire Raloxifene Bismethyl Ether hydrochloride—the bis-O-methylated Raloxifene metabolite with dual 4'- and 6-methoxy substitutions. This structural modification completely ablates estrogen receptor binding, creating a validated null phenotype critical for mechanistic studies. Supplied at ≥98% purity, it serves as the sole reliable negative control to confirm ER-specific effects of SERMs and the precise reference standard for quantifying the Bismethyl Ether impurity in API batches and finished drug products per ANDA/DMF requirements.

Molecular Formula C30H32ClNO4S
Molecular Weight 538.1 g/mol
CAS No. 84541-36-6
Cat. No. B1499833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene Bismethyl Ether hydrochloride
CAS84541-36-6
Molecular FormulaC30H32ClNO4S
Molecular Weight538.1 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl
InChIInChI=1S/C30H31NO4S.ClH/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H
InChIKeyMPPNHHUKVJDWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene Bismethyl Ether Hydrochloride (CAS 84541-36-6) - Procurement-Focused Definition, Chemical Class, and Research Identity


Raloxifene Bismethyl Ether hydrochloride is a synthetic small molecule derivative of the benzothiophene class [1]. Chemically defined as 1-(2-{4-[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy}ethyl)piperidine hydrochloride, its molecular formula is C30H32ClNO4S with a molecular weight of 538.1 g/mol . In scientific procurement, this compound is universally designated as the inactive, bis-O-methylated metabolite of the selective estrogen receptor modulator (SERM) raloxifene, in which both phenolic hydroxyl groups are absent [2]. It is primarily supplied as a high-purity (typically ≥98%) reference standard or a specialized chemical probe .

Raloxifene Bismethyl Ether Hydrochloride (CAS 84541-36-6) - Scientific Rationale Against Unqualified Substitution with In-Class Analogs


Raloxifene Bismethyl Ether cannot be considered interchangeable with its parent compound, raloxifene, or even with its regioisomeric monomethyl ether metabolites. The specific O-methylation at both the 4‘- and 6-positions fundamentally ablates estrogen receptor (ER) binding affinity, thereby completely abolishing the mixed agonist/antagonist SERM pharmacology that defines the therapeutic class [1]. This structural change creates a unique pharmacological null phenotype, making it an indispensable negative control for mechanistic studies . Its role as a specific marker in quality control also necessitates its use as an exact analytical reference standard, as even its monomethylated regioisomers (4- vs. 6-) exhibit distinct chromatographic retention times and, in some cases, residual biological activity, which would confound both bioanalytical and functional assays if substituted .

Quantitative Head-to-Head Evidence for Raloxifene Bismethyl Ether Hydrochloride (CAS 84541-36-6) vs. Raloxifene and Monomethyl Analogs


Complete Abrogation of Functional Activity in Ex Vivo Bone Model: Raloxifene Bismethyl Ether vs. Raloxifene

In a direct functional comparison using an ex vivo canine cortical beam model, Raloxifene Bismethyl Ether (referred to as RAL bis-Me) exhibited no effect on material toughness, in stark contrast to its parent compound Raloxifene which demonstrated a clear tissue-protective effect. This establishes Raloxifene Bismethyl Ether as a functionally inactive metabolite [1].

Bone Biomechanics SERM Pharmacology Metabolite Deactivation

Complete Loss of Estrogen Receptor (ER) Binding Affinity: Raloxifene Bismethyl Ether vs. Raloxifene

The double methylation of Raloxifene's 4'- and 6-hydroxyl groups results in a complete loss of measurable binding affinity for the estrogen receptor, a finding consistently reported across multiple authoritative databases [1]. This contrasts with the high affinity of Raloxifene for both ERα and ERβ [2].

Receptor Binding Assays Estrogen Receptor Structure-Activity Relationship

Functional Null Activity Contrasts with Residual Potency of 6-Monomethyl Ether Analog

While Raloxifene Bismethyl Ether is a fully deactivated estrogen receptor inactive compound , its regioisomeric analog, Raloxifene 6-Monomethyl Ether, retains significant biological activity. This analog inhibits the proliferation of MCF-7 breast cancer cells with an IC50 value of 250 nM . This quantitative difference in antiproliferative potency highlights that even a single methyl group on the 6-position is sufficient to confer a level of ER antagonism, whereas the bismethylated form is completely inactive.

Antiproliferative Assays Breast Cancer Metabolite Activity

Definitive Research and QC Applications of Raloxifene Bismethyl Ether Hydrochloride (CAS 84541-36-6)


Essential Negative Control in Functional SERM Studies

Given its proven complete lack of functional effect in ex vivo bone tissue models [1], this compound serves as the definitive negative control for any experiment investigating the estrogen receptor (ER)-dependent effects of Raloxifene or other SERMs. Its inclusion is crucial for confirming that observed phenotypes are specifically due to ER modulation and not off-target effects.

High-Fidelity Analytical Reference Standard for Pharmaceutical QC

In pharmaceutical quality control, this compound is used as a precise reference standard for the identification and quantification of the Raloxifene Bismethyl Ether impurity in active pharmaceutical ingredients (APIs) and finished drug products. Its well-defined structure and high purity (≥98% ) ensure the accuracy of HPLC or LC-MS/MS methods, supporting regulatory compliance in ANDA and DMF filings .

Mechanistic Probe for Structure-Activity Relationship (SAR) Studies

This compound is a vital tool in medicinal chemistry for mapping the pharmacophore of Raloxifene. The systematic removal of the hydroxyl groups (as compared to the parent [2]) provides clear evidence that these moieties are essential for ER binding and functional activity, offering a clear, inactive baseline against which novel analogs can be compared .

Specific Metabolite Identification and Quantification in Bioanalysis

For pharmacokinetic and drug metabolism studies, this compound is an essential reference standard. Its unique molecular mass and retention time allow for the unequivocal identification and quantification of the Raloxifene Bismethyl Ether metabolite in complex biological matrices (e.g., plasma, urine), enabling accurate pharmacokinetic profiling of the parent drug .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raloxifene Bismethyl Ether hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.